3,3-Dimethyl-6-nitroindoline

Descripción general

Descripción

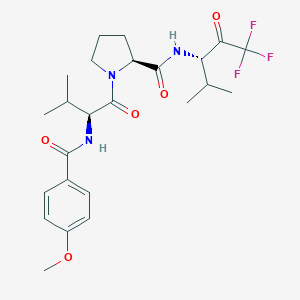

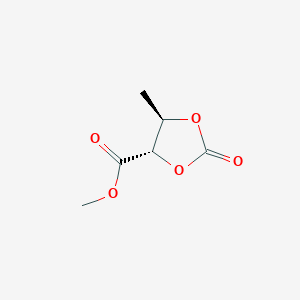

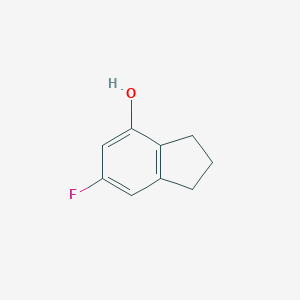

3,3-Dimethyl-6-nitroindoline is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

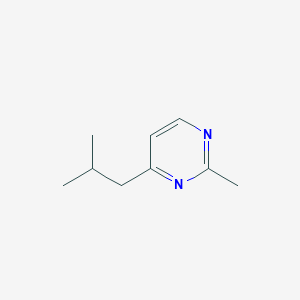

The InChI code for 3,3-Dimethyl-6-nitroindoline is1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

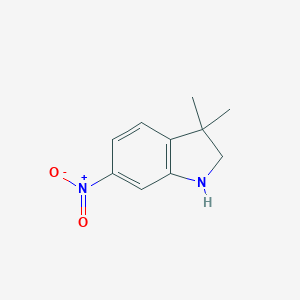

While specific chemical reactions involving 3,3-Dimethyl-6-nitroindoline are not detailed in the available resources, it’s worth noting that a number of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized . The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group somewhat increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .Physical And Chemical Properties Analysis

3,3-Dimethyl-6-nitroindoline is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Photochromic Properties

3,3-Dimethyl-6-nitroindoline is used in the synthesis of photochromic compounds . These compounds have the ability to reversibly change their color when exposed to light. Specifically, 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized, which showed increased rate of dark decolorization of the photomerocyanines .

Spectral Characteristics

The compound is used in studies related to spectral characteristics . The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group somewhat increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .

Synthesis of Spirochromenes

3,3-Dimethyl-6-nitroindoline is used in the synthesis of spirochromenes . Spirochromenes are a class of organic compounds that contain a spirojunction, which is a type of chemical compound that contains a spirocyclic structure .

Synthesis of 3-Nitroindoles

3,3-Dimethyl-6-nitroindoline can be used in the synthesis of 3-nitroindoles . 3-Nitroindoles are synthetically versatile intermediates but current methods for the preparation hinder their widespread application .

Electrochemical Cyclisation

Nitroenamines, which can be derived from 3,3-Dimethyl-6-nitroindoline, undergo electrochemical cyclisation to 3-nitroindoles in the presence of potassium iodide .

Organic Intermediates

3,3-Dimethyl-6-nitroindoline can be used as an organic intermediate in various chemical reactions . For example, it can be used in the synthesis of 1-carbethoxymethyl-3,3-dimethyl-2-methyleneindoline .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound exhibits photochromic properties . This suggests that it may interact with its targets in a light-dependent manner, undergoing structural changes that affect its activity. More detailed studies are required to elucidate the precise interactions between 3,3-Dimethyl-6-nitroindoline and its targets.

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-6-nitroindoline are currently unknown . Given its photochromic properties, it is plausible that the compound could influence pathways related to light perception or signal transduction.

Action Environment

The action of 3,3-Dimethyl-6-nitroindoline may be influenced by various environmental factors, given its photochromic nature . Light intensity, wavelength, and exposure duration could potentially affect the compound’s activity, efficacy, and stability.

Propiedades

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-6-nitroindoline | |

CAS RN |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?

A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.

Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?

A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)